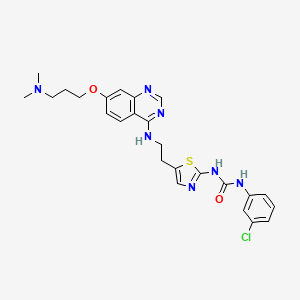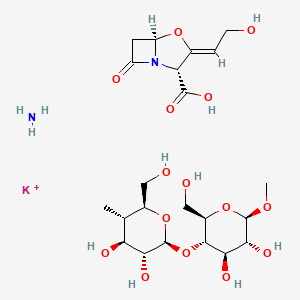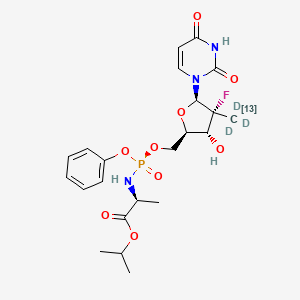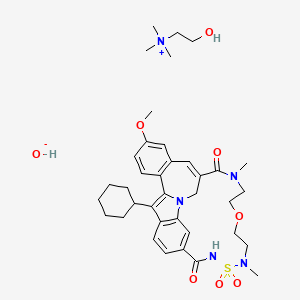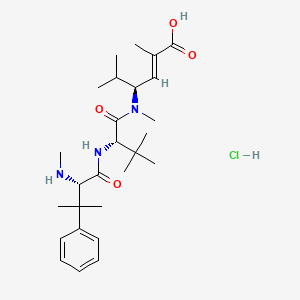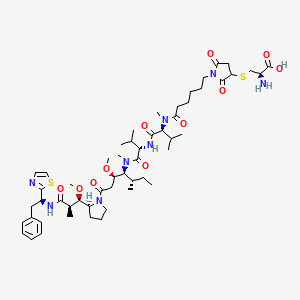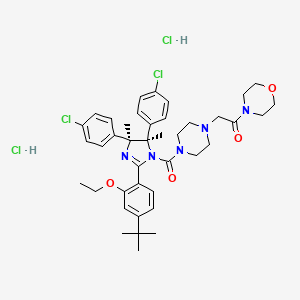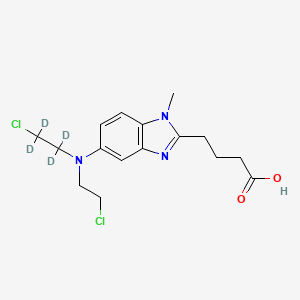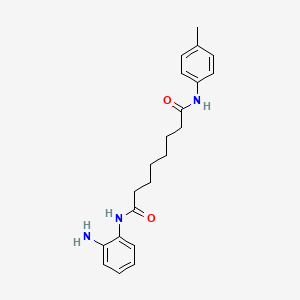
IDO-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IDO-IN-3 is a potent IDO inhibitor.
Scientific Research Applications
Tolerance and Tryptophan Catabolism
IDO-IN-3, as a potential inhibitor of Indoleamine 2,3-dioxygenase (IDO), plays a significant role in immunology. IDO, which degrades the essential amino acid tryptophan, is integral in suppressing T-cell responses and promoting tolerance. This role is crucial in various physiological and pathological contexts, including mammalian pregnancy, tumor resistance, chronic infections, and autoimmune diseases (Mellor & Munn, 2004).
Cancer Therapy and Immune Escape
In cancer treatment, IDO's ability to degrade tryptophan is a key mechanism for pathological immune escape. Inhibiting IDO, potentially through compounds like this compound, is a promising therapeutic strategy for diseases like cancer. Rational design and optimization of IDO inhibitors have been explored to enhance their biological relevance and effectiveness in cancer therapy (Röhrig et al., 2010).
Prognostic Significance in Endometrial Cancer
The expression of IDO in endometrial cancer tissues has been associated with worse clinical outcomes. High IDO expression in tumor cells correlates with advanced surgical stages and lymph node metastasis, indicating that this compound could have potential as a prognostic biomarker or therapeutic target in endometrial cancer (Ino et al., 2006).
IDO in Pathogenic Inflammation and Cancer Immunotherapy
IDO is a central driver of malignant development and progression, acting in tumor, stromal, and immune cells. Its effects include suppression of T and NK cells, generation of regulatory cells, and promotion of tumor angiogenesis. IDO inhibitors, like this compound, show promise in cancer immunotherapy, particularly when combined with other treatment modalities (Prendergast et al., 2014).
Role in Ovarian Carcinoma Progression
IDO is implicated in ovarian cancer progression. High IDO expression in ovarian tumor cells is associated with reduced T-cell infiltration and poor patient survival. This compound could be explored as a therapeutic agent for advanced ovarian cancer, given its potential to modulate IDO activity and impact tumor progression (Inaba et al., 2009).
Properties
Molecular Formula |
C11H12BrFN6O2 |
|---|---|
Molecular Weight |
359.15 |
SMILES |
O/N=C(C1=NON=C1N)/NC2=CC=C(F)C(Cl)=C2 |
Appearance |
Solid powder |
Synonyms |
IDO-IN-3; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


